molecular formula C19H21NO3 B2510681 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide CAS No. 1705651-00-8

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide

Cat. No.: B2510681
CAS No.: 1705651-00-8
M. Wt: 311.381
InChI Key: KGAILPPQXOHTCT-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide is a complex organic compound that features a naphthalene ring system with a hydroxyl group and a methoxybenzamide moiety

Preparation Methods

The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthalene ring system: Starting with a suitable naphthalene derivative, the hydroxyl group is introduced through a hydroxylation reaction.

    Attachment of the methoxybenzamide moiety: This step involves the reaction of the hydroxylated naphthalene derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the amide bond to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other naphthalene derivatives and benzamide compounds. For example:

    Naphthalene-1,2,3,4-tetrahydride: Similar in structure but lacks the methoxybenzamide moiety.

    4-methoxybenzamide: Contains the methoxybenzamide moiety but lacks the naphthalene ring system.

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide is unique due to the combination of both the naphthalene ring system and the methoxybenzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-23-17-8-6-15(7-9-17)18(21)20-13-19(22)11-10-14-4-2-3-5-16(14)12-19/h2-9,22H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAILPPQXOHTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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